molecular formula C24H25N5O3 B10878007 (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878007
M. Wt: 431.5 g/mol
InChI Key: VSMOJNPFIADPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic pyrazolone derivative characterized by:

  • A pyrazolone core (2,4-dihydro-3H-pyrazol-3-one) with a conjugated dienone system.
  • Two para-methoxyphenyl substituents at positions 2 and 5, introducing electron-donating methoxy (-OCH₃) groups.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition or metalloenzyme targeting) or materials science, though specific biological data are unavailable in the provided evidence .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H25N5O3/c1-16(26-13-12-18-14-25-15-27-18)22-23(17-4-8-20(31-2)9-5-17)28-29(24(22)30)19-6-10-21(32-3)11-7-19/h4-11,14-15,28H,12-13H2,1-3H3,(H,25,27)

InChI Key

VSMOJNPFIADPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The pyrazolone core is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions:

Reaction Conditions

  • Carbonyl components : 4-Methoxyacetophenone (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv)

  • Base : 10% NaOH in ethanol (50 mL per mmol of ketone)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Workup : Acidification to pH 3–4 with HCl, followed by recrystallization from ethanol/water (3:1)

Yield : 68–72%

Cyclization to Pyrazolone

The resulting chalcone intermediate undergoes cyclization with hydrazine hydrate:

Procedure

  • Chalcone (1.0 equiv) is dissolved in glacial acetic acid (20 mL/g).

  • Hydrazine hydrate (1.5 equiv) is added dropwise at 0–5°C.

  • The mixture is stirred at room temperature for 24 hours.

  • Precipitation with ice water yields the pyrazolone derivative.

Optimization Note : Excess hydrazine (>2.0 equiv) leads to over-cyclization, reducing yield.

Functionalization with 2-(1H-Imidazol-4-yl)ethylamine

Enamine Formation via Knoevenagel Condensation

The pyrazolone’s 4-position is functionalized with the imidazole-containing side chain using a modified Knoevenagel reaction:

Reaction Scheme
Pyrazolone + 2-(1H-imidazol-4-yl)ethylamine → (4Z)-configured enamine

Conditions

  • Solvent : Anhydrous DMF

  • Catalyst : Piperidine (5 mol%)

  • Temperature : 110°C under nitrogen for 12–16 hours

  • Molar ratio : 1:1.2 (pyrazolone:amine)

Challenges

  • Stereoselectivity : The Z-isomer predominates (>95%) due to steric hindrance from the 2- and 5-aryl groups.

  • Imidazole stability : The reaction must avoid strong acids to prevent protonation of the imidazole ring.

Yield : 58–63% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Purification and Characterization

Chromatographic Purification

Column Parameters

  • Stationary phase : Silica gel 60 (230–400 mesh)

  • Eluent gradient :

    • 0–10% MeOH in CH₂Cl₂ over 30 minutes

    • Hold at 10% MeOH for 20 minutes

Recovery : >98% purity by HPLC

Spectroscopic Validation

TechniqueKey Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J=8.8 Hz, 4H, aryl-H), 6.98 (d, J=8.8 Hz, 4H, aryl-H), 3.82 (s, 6H, OCH₃), 3.45 (t, J=6.4 Hz, 2H, CH₂NH), 2.89 (t, J=6.4 Hz, 2H, CH₂-imidazole)
HRMS m/z 432.2021 [M+H]⁺ (calc. 432.2028 for C₂₄H₂₆N₅O₃⁺)
IR (KBr)1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O)

Industrial-Scale Considerations

Solvent Recycling

DMF recovery is critical for cost efficiency:

  • Distillation : Vacuum distillation at 50°C (15 mmHg) recovers >85% solvent.

Byproduct Management

  • Hydrazine residues : Neutralized with 5% acetic acid before wastewater treatment.

  • Metal impurities : Chelation with EDTA followed by filtration reduces metal content to <10 ppm.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-disclosed method reduces reaction time by 60% using microwave irradiation:

Conditions

  • Power : 300 W

  • Temperature : 120°C

  • Time : 45 minutes

Yield : 61% (comparable to conventional heating)

Flow Chemistry Approach

Continuous flow systems enhance reproducibility for large batches:

ParameterValue
Reactor volume50 mL
Flow rate0.5 mL/min
Residence time100 minutes
Productivity12 g/day

Analytical Method Validation

HPLC Parameters

ColumnC18, 250 × 4.6 mm, 5 µm
Mobile phase50:50 MeCN:0.1% H₃PO₄
Flow rate1.0 mL/min
DetectionUV at 254 nm
Retention time8.2 ± 0.3 minutes

Linearity : R² = 0.9998 over 1–100 µg/mL

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Conventional6398.5161.0
Microwave6197.80.750.9
Flow chemistry5996.21.71.2

Cost index normalized to conventional method

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the pyrazolone core, potentially altering the compound’s electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s imidazole moiety suggests potential interactions with biological macromolecules, such as enzymes and receptors. This makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s structure hints at possible pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research could explore its efficacy and mechanism of action in various disease models.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of target proteins. The methoxyphenyl groups might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The target compound shares a pyrazolone-imidazole scaffold with analogs but differs in substituent chemistry. Below is a comparative analysis of four related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Positions 2 & 5) Side Chain (Position 4) Functional Groups
Target Compound (Not specified) C₂₄H₂₃N₅O₃* ~437.5 Bis(4-methoxyphenyl) Ethylidene-ethylamine-imidazole Methoxy, pyrazolone, imidazole
(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl analog (879060-82-9) C₂₂H₂₁N₅O 371.4 Diphenyl Ethylidene-ethylamine-imidazole Pyrazolone, imidazole
(4Z)-4-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} analog (MFCD01942845) C₂₇H₂₂N₄O 418.5 4-Methylphenyl, phenyl Pyrazolyl-methylene Pyrazolone, methyl
(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene} analog (884411-98-7) C₂₃H₂₅N₅OS 431.6 Diphenyl Sulfanyl-ethylamine-5-methylimidazole Sulfide, methylimidazole

*Inferred formula based on structural analysis; exact data unavailable.

Physicochemical and Electronic Properties

Target Compound vs. 879060-82-9
  • Methoxy vs. Phenyl Substituents: The target’s para-methoxy groups enhance polarity and solubility in polar solvents (e.g., DMSO, methanol) compared to the lipophilic diphenyl analog. Methoxy’s electron-donating nature may also stabilize the pyrazolone core via resonance.
  • Hydrogen Bonding : Both compounds retain the imidazole moiety, but the target’s methoxy groups provide additional hydrogen bond acceptors.
Target Compound vs. MFCD01942845
  • Methoxy vs. In contrast, the target’s methoxy groups may improve aqueous solubility and interaction with polar biological targets.
Target Compound vs. 884411-98-7
  • Sulfanyl and 5-Methylimidazole : The sulfide group in 884411-98-7 introduces redox activity (e.g., disulfide bond formation) and metal-binding capability. The 5-methylimidazole may sterically hinder interactions compared to the target’s unsubstituted imidazole.

Biological Activity

The compound (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolone core substituted with imidazole and methoxyphenyl groups. Its molecular formula is C22H26N4O3C_{22}H_{26}N_4O_3, and it exhibits significant lipophilicity due to the presence of methoxy groups, which may influence its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro assays demonstrated that this compound has a selective inhibitory effect on COX-2 with an IC50 value of approximately 0.2 μM, indicating stronger potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib (IC50 = 0.4 μM) .

2. Antitumor Activity

The compound's antitumor potential has been explored through various in vitro studies against cancer cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase. The effectiveness was notably higher in breast cancer cell lines with IC50 values ranging from 1 to 10 μM depending on the cell type .

3. Antimicrobial Activity

The imidazole moiety within the compound suggests potential antimicrobial properties. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, supporting the hypothesis that this compound could serve as a lead for developing new antimicrobial agents .

The biological activity of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is primarily attributed to its ability to interact with specific enzyme targets and cellular pathways:

  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Apoptosis Induction : The activation of caspases suggests that this compound triggers intrinsic apoptotic pathways in cancer cells.
  • Antimicrobial Mechanism : The imidazole ring may disrupt bacterial cell wall synthesis or function as a chelating agent for essential metal ions.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

StudyFocusKey Findings
Eren et al. (2023)COX InhibitionDemonstrated selective COX-2 inhibition with minimal side effects compared to traditional NSAIDs .
Alegaon et al. (2021)Antitumor ActivityShowed significant cytotoxic effects on breast cancer cells with IC50 values between 1-10 μM .
Jain et al. (2020)Antimicrobial ActivityReported moderate antibacterial effects against S. aureus and E. coli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one?

  • Methodology :

  • Step 1 : Start with a Mannich reaction to introduce the imidazole-ethylamine moiety, as described for analogous pyrazolone derivatives .
  • Step 2 : Use reflux conditions in ethanol with sodium acetate to facilitate cyclization and stabilize the Z-configuration .
  • Step 3 : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallize from ethanol for high-purity crystals .
  • Critical Parameters : Control reaction temperature (70–80°C) to avoid isomerization to the E-configuration .

Q. How can NMR and X-ray crystallography resolve ambiguities in the stereochemistry of the pyrazolone core?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration via coupling constants and NOE correlations (e.g., imine proton vs. pyrazolone methyl) .
  • X-ray Crystallography : Refine data using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsion angles. Validate with PLATON/ADDSYM to check for missed symmetry .

Q. What are the recommended protocols for assessing initial bioactivity (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme Assays : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorometric or spectrophotometric assays. Include positive controls (e.g., ketoconazole for CYP3A4) .
  • Dose-Response : Use a 12-point concentration range (1 nM–100 µM) and analyze IC50_{50} values via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in pyrazolone derivatives be addressed during refinement?

  • Methodology :

  • Twinning : Use TWINLAW in SHELXL to identify twin laws and refine with HKLF5 data .
  • Disorder : Apply PART instructions in SHELXL to model split positions, and restrain ADP parameters for overlapping atoms .
  • Validation : Cross-check with CheckCIF to flag outliers in bond distances/angles .

Q. What computational strategies are effective for analyzing electronic interactions in the imidazole-pyrazolone system?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to study intramolecular charge transfer between imidazole and pyrazolone .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from imidazole nitrogen to pyrazolone carbonyl) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on bioactivity?

  • Methodology :

  • Library Design : Synthesize derivatives with variations in methoxyphenyl and imidazole-ethylamine groups .
  • Multivariate Analysis : Use PLS regression (SIMCA-P) to correlate steric/electronic descriptors (e.g., Hammett σ, LogP) with IC50_{50} values .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate Assay Conditions : Check for false positives (e.g., aggregation artifacts) via dynamic light scattering .
  • MD Simulations : Run 100-ns MD trajectories (AMBER) to assess binding mode stability vs. docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.